molecular formula C5H13AsO3 B14673429 Pentylarsonic acid CAS No. 36333-42-3

Pentylarsonic acid

Cat. No.: B14673429
CAS No.: 36333-42-3
M. Wt: 196.08 g/mol
InChI Key: UKTTUQGNYQYRNN-UHFFFAOYSA-N
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Description

Pentylarsonic acid is an organoarsenic compound with the chemical formula C5H11AsO3. It is a derivative of arsenic acid where one of the hydroxyl groups is replaced by a pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

CAS No.

36333-42-3

Molecular Formula

C5H13AsO3

Molecular Weight

196.08 g/mol

IUPAC Name

pentylarsonic acid

InChI

InChI=1S/C5H13AsO3/c1-2-3-4-5-6(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

UKTTUQGNYQYRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentylarsonic acid can be synthesized through several methods. One common route involves the reaction of pentyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst. The reaction proceeds as follows: [ \text{C}5\text{H}{11}\text{N}_2^+ + \text{NaAsO}_2 \rightarrow \text{C}5\text{H}{11}\text{AsO}_3 + \text{Na}^+ + \text{N}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Solubility and Dissociation

Pentylarsonic acid exhibits distinct solubility characteristics in aqueous solutions. According to solubility product constant (Ksp) data, its dissociation in water is described by:
C₆H₁₃AsO₃C₆H₁₃AsO₃⁻+H⁺\text{C₆H₁₃AsO₃} \leftrightarrow \text{C₆H₁₃AsO₃⁻} + \text{H⁺}
The pKsp (negative logarithm of Ksp) is reported as 4.14 , with a corresponding Ksp = 9.07 × 10⁻⁵ . This indicates moderate solubility in water, with pH-dependent dissociation behavior.

PropertyValueUnit
pKsp4.14
Solubility Product (Ksp)9.07 × 10⁻⁵mol²/L²

Potential Reaction Pathways

While no direct reaction data for this compound is available in the provided sources, its reactivity can be extrapolated from general organoarsenic acid chemistry:

  • Hydrolysis : Arsenic acids often undergo hydrolysis under acidic or basic conditions, potentially forming arsenic oxides or other intermediates.

  • Coordination Chemistry : The arsenic center may participate in metal coordination, though such studies are not explicitly documented for this compound.

  • Biological Interactions : Similar arsenic acids (e.g., phenylarsonic acid) exhibit antimicrobial activity, suggesting possible bioactive pathways.

Scientific Research Applications

Pentylarsonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds.

    Biology: It is studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential use in treating certain diseases, although its toxicity remains a concern.

    Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of pentylarsonic acid involves its interaction with cellular components. It can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.

Comparison with Similar Compounds

    Phenylarsonic acid: An organoarsenic compound with a phenyl group instead of a pentyl group.

    4-hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as a feed additive in poultry.

    p-arsanilic acid: Another organoarsenic compound used in animal feed.

Comparison: Pentylarsonic acid is unique due to its pentyl group, which imparts different chemical properties compared to its analogs. For instance, it has different solubility and reactivity profiles, making it suitable for specific applications where other organoarsenic compounds may not be effective.

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